molecular formula C19H14ClF3N2 B2617473 4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline CAS No. 2058814-27-8

4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline

Cat. No.: B2617473
CAS No.: 2058814-27-8
M. Wt: 362.78
InChI Key: VIWWPXVFUPARMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline, or 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline, is a synthetic aromatic amine compound with a range of potential applications in scientific research. It has a molecular formula of C14H12ClF3N3 and a molecular weight of 306.7 g/mol. This compound is a derivative of aniline and has a highly polar structure due to the presence of the trifluoromethyl group. Its potential applications include use in the synthesis of novel compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate.

Scientific Research Applications

4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline has a range of potential applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of novel compounds, and as a pharmaceutical intermediate. It is also used in the synthesis of chiral compounds, which are important in drug discovery and development. Additionally, this compound has been studied for its potential use in the synthesis of polymers and other materials.

Advantages and Limitations for Lab Experiments

4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable and can be stored and handled safely in the laboratory. Additionally, it is a relatively inexpensive compound and can be purchased in bulk. However, the compound is not highly soluble in water, which can limit its use in certain experiments. Additionally, the compound is not very reactive and may require the use of other reagents to facilitate its reaction with other compounds.

Future Directions

There are several potential future directions for the use of 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline. One potential direction is the use of the compound in the synthesis of novel compounds, such as chiral compounds, polymers, and other materials. Additionally, the compound could be used in the development of pharmaceuticals, as it has been shown to have potential as a pharmaceutical intermediate. Additionally, the compound could be used as a reagent in organic synthesis, as it can facilitate the formation of new bonds between molecules. Finally, further research could be conducted to further understand the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline is a multi-step process that involves several chemical reactions. The first step is the preparation of N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline by reacting aniline with 5-(trifluoromethyl)-2-pyridine in the presence of a base such as pyridine. The next step is the reaction of the resulting N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline.

Properties

IUPAC Name

4-chloro-N-[[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2/c20-16-6-8-17(9-7-16)24-11-13-1-3-14(4-2-13)18-10-5-15(12-25-18)19(21,22)23/h1-10,12,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWWPXVFUPARMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.